2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
Overview
Description
2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be achieved through several synthetic routes. One common method involves the Fiesselmann thiophene synthesis, which includes the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. This reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, nitration, and sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: It is used as a semiconductor material in organic thin-film transistors (OTFTs) due to its excellent charge transport properties.
Photovoltaics: This compound is explored for use in organic photovoltaic cells (OPVs) for solar energy conversion.
Sensors: Its unique electronic properties make it suitable for use in chemical and biological sensors.
Light-Emitting Diodes (LEDs): It is also investigated for use in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Mechanism of Action
The mechanism by which 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily through its interaction with electronic systems. The compound’s conjugated π-system allows for efficient charge transport, making it an effective material for use in electronic devices. The molecular targets and pathways involved include the formation of π-π stacking interactions and the facilitation of charge carrier mobility in semiconductor applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Decyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- 2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
Uniqueness
Compared to similar compounds, 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene offers a unique balance of solubility and electronic properties. The butyl and phenyl substituents enhance its solubility in organic solvents, making it easier to process in solution-based methods. Additionally, its electronic properties are finely tuned for specific applications in organic electronics, providing an optimal combination of stability and performance.
Properties
IUPAC Name |
7-butyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20S2/c1-2-3-7-16-10-12-19-21(14-16)25-24-20-13-11-18(15-22(20)26-23(19)24)17-8-5-4-6-9-17/h4-6,8-15H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZNEZMYQGFNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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